1-Androstenedione

Vue d'ensemble

Description

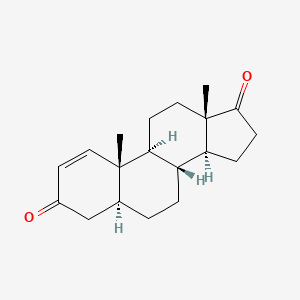

Il s’agit d’un isomère 5α-réduit du stéroïde endogène 4-androstènedione et agit comme une prohormone androgène de la 1-testostérone (4,5α-dihydro-δ1-testostérone), un dérivé de la dihydrotestostérone . Ce composé est connu pour son rôle dans la production de testostérone et d’œstrogène dans l’organisme .

Mécanisme D'action

La 1-androstènedione exerce ses effets en agissant comme une prohormone, qui est convertie en 1-testostérone dans l’organisme. Cette conversion implique l’enzyme 3β-hydroxystéroïde déshydrogénase. La 1-testostérone résultante se lie ensuite aux récepteurs androgènes, exerçant des effets anaboliques et androgènes .

Composés similaires :

- 4-Androstènedione

- Androstènediol

- Déhydroépiandrostérone (DHEA)

Comparaison : La 1-androstènedione est unique en raison de sa structure spécifique et de son rôle de prohormone de la 1-testostérone. Contrairement à la 4-androstènedione, qui est un précurseur de la testostérone et de l’œstrone, la 1-androstènedione est plus spécifiquement impliquée dans la production de la 1-testostérone . Cette spécificité la rend particulièrement précieuse dans la recherche axée sur les effets androgènes et la croissance musculaire.

Analyse Biochimique

Biochemical Properties

1-Androstenedione plays a significant role in biochemical reactions as an androgen prohormone. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved is 3β-hydroxysteroid dehydrogenase, which converts this compound into 1-testosterone . Additionally, it interacts with aromatase, an enzyme that converts androgens into estrogens . These interactions are crucial for the regulation of androgen and estrogen levels in the body.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance protein synthesis in muscle cells, leading to increased muscle mass and strength . It also impacts the expression of genes involved in muscle growth and repair. Furthermore, this compound can influence cellular metabolism by increasing the rate of lipid and carbohydrate metabolism, providing more energy for cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 1-testosterone by the enzyme 3β-hydroxysteroid dehydrogenase . 1-Testosterone then binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This binding interaction results in the modulation of gene expression, enzyme inhibition or activation, and changes in cellular function. Additionally, this compound can be converted to estrogen by the enzyme aromatase, which further influences gene expression and cellular activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained increases in muscle mass and strength, but it may also cause adverse effects such as liver toxicity and hormonal imbalances .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance muscle growth and improve physical performance without significant adverse effects . At high doses, it can cause toxic effects such as liver damage, hormonal imbalances, and increased aggression . Threshold effects have been observed, where the benefits of this compound plateau at higher doses, and the risk of adverse effects increases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the enzyme 3β-hydroxysteroid dehydrogenase to produce 1-testosterone . Additionally, it can be converted to estrogen by the enzyme aromatase . These metabolic pathways are crucial for the regulation of androgen and estrogen levels in the body. The interaction of this compound with these enzymes can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins such as sex hormone-binding globulin (SHBG), which facilitates its transport in the bloodstream . Once inside the cells, this compound can interact with intracellular binding proteins that influence its localization and accumulation . These interactions are essential for the regulation of its biological activity and effects on target tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can be localized to specific cellular compartments such as the nucleus, where it interacts with androgen receptors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes involved in its metabolism . These localization patterns are crucial for the regulation of its activity and function within the cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 1-androstènedione peut être synthétisée par la biotransformation de phytostérols. Ce processus implique l’utilisation de micro-organismes tels que Mycolicibacterium sp. et Mycolicibacterium neoaurum, qui convertissent les phytostérols en 1-androstènedione . Les conditions de réaction comprennent généralement l’ajout de solvants, de tensioactifs, de cofacteurs, d’inducteurs et de liquides ioniques pour améliorer le rendement .

Méthodes de production industrielle : La production industrielle de la 1-androstènedione implique des processus de bioconversion à grande échelle. Ces processus sont optimisés pour un rendement et une efficacité élevés, impliquant souvent des modifications génétiques des micro-organismes utilisés pour améliorer leurs capacités de bioconversion . Le processus de production comprend également des étapes de purification en aval pour isoler les intermédiaires stéroïdiens .

Analyse Des Réactions Chimiques

Types de réactions : La 1-androstènedione subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles à sa conversion en d’autres composés stéroïdiens.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d’halogénation utilisent souvent des réactifs comme le brome ou le chlore.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la testostérone, l’œstrone et d’autres hormones stéroïdiennes .

4. Applications de la recherche scientifique

La 1-androstènedione a un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de divers composés stéroïdiens.

Biologie : Elle joue un rôle crucial dans l’étude du métabolisme des stéroïdes et de la régulation hormonale.

Médecine : Elle est étudiée pour ses applications thérapeutiques potentielles dans le traitement hormonal substitutif et les affections de fonte musculaire.

Industrie : Elle est utilisée dans la production de médicaments et de suppléments stéroïdiens

Applications De Recherche Scientifique

Sports Medicine and Performance Enhancement

1-Androstenedione is marketed as a dietary supplement aimed at increasing muscle mass and strength. It is often classified as a prohormone, which theoretically converts to testosterone in the body. Research indicates that its administration can lead to significant increases in serum testosterone levels:

- Study Findings : A study involving 50 mg and 100 mg doses of this compound showed an increase in serum testosterone and estrone levels, but not estradiol. The acute administration resulted in a notable rise in serum androstenedione concentration by 175% within the first hour .

- Physiological Effects : The compound has been linked to increased lean body mass and improved exercise performance. However, it also raises concerns regarding potential side effects, including hormonal imbalances and alterations in lipid profiles, such as reduced high-density lipoprotein cholesterol levels .

Endocrinology and Hormonal Regulation

The role of this compound in hormonal regulation has been a subject of extensive research:

- Hormonal Influence : Research shows that administration of this compound can decrease cortisol levels while not significantly affecting luteinizing hormone concentrations. This suggests a complex interaction with the endocrine system that may influence stress responses and overall hormonal balance .

- Long-term Effects : A study indicated that after prolonged use (up to 12 weeks), total testosterone levels initially increased but returned to baseline due to feedback mechanisms that down-regulate endogenous testosterone synthesis . This highlights the need for careful consideration of long-term supplementation.

Cancer Research Implications

Emerging studies suggest potential implications of this compound in cancer research:

- Prostate Cancer Association : Some studies indicate that increased levels of androstenedione may correlate with a higher incidence of clinically manifest prostate cancer. A population-based study found a significant association between serum androstenedione levels and prostate cancer risk .

- Aromatization Effects : The conversion of androstenedione to estrogenic compounds such as estrone and estradiol raises concerns about its role in hormone-sensitive cancers, particularly breast and prostate cancers. Elevated estrogen levels due to aromatization have been associated with increased risks of these cancers .

Metabolism and Detection

Understanding the metabolism of this compound is crucial for both clinical applications and anti-doping measures:

- Metabolic Pathways : Following administration, metabolites such as 1-testosterone and other hydroxylated forms were identified in urine samples. Notably, 1-DHA (3α-hydroxy-5α-androst-1-en-17-one) was detectable for up to ten days post-administration, making it a potential marker for detecting misuse in sports contexts .

- Doping Regulations : The World Anti-Doping Agency has classified substances like this compound as prohibited due to their anabolic effects, necessitating ongoing monitoring of athletes' steroid profiles .

Case Studies

Several case studies illustrate the diverse applications and effects of this compound:

- Case Study on Bodybuilders : In a cohort of bodybuilders, the administration of this compound led to significant increases in muscle mass but also adverse effects such as elevated liver enzymes and hormonal disruptions .

- Clinical Observations : In clinical settings, patients using this compound supplements reported varying degrees of success in muscle gain alongside side effects like gynecomastia and mood swings, emphasizing the need for medical supervision during use .

Comparaison Avec Des Composés Similaires

- 4-Androstenedione

- Androstenediol

- Dehydroepiandrosterone (DHEA)

Comparison: 1-Androstenedione is unique due to its specific structure and its role as a prohormone of 1-testosterone. Unlike 4-Androstenedione, which is a precursor to both testosterone and estrone, this compound is more specifically involved in the production of 1-testosterone . This specificity makes it particularly valuable in research focused on androgenic effects and muscle growth.

Activité Biologique

1-Androstenedione (1-AD) is a naturally occurring steroid hormone and a precursor to testosterone. Its biological activity has garnered significant attention due to its potential applications in sports, bodybuilding, and therapeutic contexts. This article delves into the biological activity of this compound, highlighting its metabolic pathways, physiological effects, and implications for health and performance.

Metabolism and Urinary Excretion

This compound undergoes extensive metabolism in the body, primarily converting into various metabolites that exhibit biological activity. A study involving six male volunteers administered a single oral dose of 50 mg of this compound revealed several metabolites in urine, including:

- 1-Testosterone

- 3α-hydroxy-5α-androst-1-en-17-one (1-DHA)

- 3β-hydroxy-5α-androst-1-en-17-one (1-DHEA)

The study noted that 1-DHA could serve as a long-term marker for detecting steroid abuse, as it remained detectable for up to ten days post-administration .

Table 1: Metabolites of this compound

| Metabolite | Activity Level (vs DHT) |

|---|---|

| This compound | 10% |

| 1-Testosterone | Comparable to DHT |

| 1-DHA | 1% |

| 1-DHEA | 1% |

Physiological Effects

The administration of this compound has been linked to various physiological effects, particularly concerning muscle growth and strength enhancement. A clinical trial investigated the impact of oral androstenedione supplementation on serum testosterone levels and muscle strength among resistance-trained individuals. Key findings include:

- Increased Serum Testosterone : A significant increase in serum testosterone levels was observed within the first hour post-ingestion, with levels rising by approximately 175% .

- Muscle Strength Gains : Participants exhibited notable improvements in knee extension strength and muscle fiber cross-sectional area after supplementation, comparable to placebo groups .

Hormonal Interactions

Research indicates that this compound influences various hormonal pathways. For instance, a single administration resulted in decreased cortisol and inhibin B serum concentrations without affecting luteinizing hormone (LH) levels . This hormonal modulation suggests potential implications for stress response and reproductive health.

Cellular Mechanisms

At the cellular level, studies have shown that this compound can affect cell proliferation and apoptosis. In vitro experiments on SGBS preadipocytes demonstrated that exposure to androstenedione upregulated enzymes involved in cortisol-cortisone interconversion and modulated cell survival mechanisms .

Table 2: Effects of this compound on Cellular Activity

| Effect | Description |

|---|---|

| Cell Proliferation | Upregulates proliferation markers |

| Apoptosis Modulation | Alters expression of apoptosis proteins |

| Enzyme Regulation | Influences steroidogenic enzyme activity |

Case Studies

Several case studies have documented the effects of androstenedione supplementation among athletes. One notable case involved bodybuilders who reported enhanced muscle mass and recovery times following a regimen of androstenedione intake. However, these anecdotal reports are often accompanied by concerns regarding long-term health risks associated with steroid use.

Propriétés

IUPAC Name |

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIQCDPCDVWDDE-WZNAKSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458467 | |

| Record name | 1-Androstenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-40-4 | |

| Record name | (5α)-Androst-1-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Androstenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Androstenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1091EX356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.